molecular formula C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂ B612737 1366000-58-9 CAS No. 1366000-58-9

1366000-58-9

Número de catálogo: B612737
Número CAS: 1366000-58-9
Peso molecular: 3140.50
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound with the Chemical Abstracts Service number 1366000-58-9 is known as Atrial Natriuretic Peptide (1-28), human, porcine Acetate. This compound is a 28-amino acid hormone naturally produced and released by the human heart in response to cardiac injury or mechanical stretch. It is a stimulator of particulate guanylate cyclase and has been found to protect isolated cardiomyocytes from reoxygenation-induced hypercontracture by increasing cyclic guanosine monophosphate synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Atrial Natriuretic Peptide (1-28), human, porcine Acetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

In industrial settings, the production of Atrial Natriuretic Peptide (1-28), human, porcine Acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified and characterized to ensure its quality and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Atrial Natriuretic Peptide (1-28), human, porcine Acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions can affect the methionine and cysteine residues within the peptide, potentially altering its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of Atrial Natriuretic Peptide (1-28), human, porcine Acetate are smaller peptide fragments and free amino acids. Oxidation reactions can lead to the formation of methionine sulfoxide and cysteine sulfonic acid .

Aplicaciones Científicas De Investigación

Atrial Natriuretic Peptide (1-28), human, porcine Acetate has a wide range of scientific research applications:

Mecanismo De Acción

Atrial Natriuretic Peptide (1-28), human, porcine Acetate exerts its effects by binding to particulate guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in various physiological effects, including vasodilation, natriuresis, and inhibition of endothelin-1 secretion .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Atrial Natriuretic Peptide (1-28), human, porcine Acetate is unique in its ability to protect cardiomyocytes from reoxygenation-induced hypercontracture and its role in stimulating lipolysis during exercise. Its specific interaction with particulate guanylate cyclase and the resulting increase in cyclic guanosine monophosphate levels distinguish it from other natriuretic peptides .

Actividad Biológica

The compound identified by the Chemical Abstracts Service number 1366000-58-9 is known as Atrial Natriuretic Peptide (1-28) , human, porcine acetate. This peptide plays a significant role in cardiovascular physiology and has various biological activities that are crucial for maintaining homeostasis in the human body.

Overview of Atrial Natriuretic Peptide (1-28)

Atrial Natriuretic Peptide (ANP) is a 28-amino acid hormone produced by the heart, primarily in response to cardiac stressors such as mechanical stretch or injury. It is synthesized in the atria of the heart and released into circulation, where it exerts multiple physiological effects, primarily through its action on particulate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues.

Biological Functions

ANP has several key biological activities:

  • Natriuresis and Diuresis : ANP promotes sodium excretion by the kidneys, leading to increased urine output.
  • Vasodilation : It causes relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Inhibition of Renin-Angiotensin System : ANP suppresses renin release from the kidneys, which reduces angiotensin II levels and further contributes to its vasodilatory effects.
  • Cardioprotective Effects : ANP protects cardiomyocytes from damage during ischemic events by reducing hypercontracture during reoxygenation.

The primary mechanism through which ANP exerts its effects is via the activation of particulate guanylate cyclase, which leads to an increase in cGMP levels. This signaling cascade results in various downstream effects including:

  • Relaxation of vascular smooth muscle cells.
  • Inhibition of aldosterone secretion from the adrenal glands.
  • Modulation of cardiac myocyte function.

Table 1: Summary of Biological Activities of ANP

Activity TypeMechanismReference
NatriuresisIncreases renal blood flow and GFR
VasodilationActivates guanylate cyclase
CardioprotectionReduces hypercontracture
Inhibition of renin releaseSuppresses renin production

Case Study: Cardioprotective Effects

A study investigated the cardioprotective effects of ANP during ischemia-reperfusion injury in isolated rat hearts. The results indicated that administration of ANP significantly reduced myocardial infarct size compared to controls. The proposed mechanism involved enhanced cGMP signaling leading to reduced calcium overload in cardiomyocytes during reoxygenation.

Propiedades

Número CAS

1366000-58-9

Fórmula molecular

C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂

Peso molecular

3140.50

Secuencia

One Letter Code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.